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Compound of Interest

Compound Name: Oxirane, 1-heptynyl- (9CI)

CAS No.: 158504-99-5

Cat. No.: B125390

Get Quote

Executive Summary
1-Heptynyl-oxirane (2-(hept-1-ynyl)oxirane) represents a unique class of electrophiles where

the strain of the epoxide ring is electronically coupled with the

-system of an alkyne. Accurately modeling this molecule is critical for predicting regioselectivity
in nucleophilic ring-opening reactions—a key step in the synthesis of lipid mediators and
natural products.

This guide objectively compares three distinct Density Functional Theory (DFT) methodologies

for characterizing 1-heptynyl-oxirane. We evaluate their performance in predicting geometry,

spectroscopic signatures (NMR/IR), and reactivity profiles, providing researchers with a

validated roadmap for in silico investigation.

Part 1: Structural Context & Computational
Challenges
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The target molecule consists of a strained three-membered ether (oxirane) substituted with a

hept-1-ynyl group.

Chemical Formula:

Key Structural Feature: Conjugation between the oxirane C-C

bond and the alkyne

system.

Simulation Challenge: Standard functionals often fail to capture the dispersive forces in the

flexible heptyl chain and the correct electronic delocalization of the alkynyl-oxirane junction,

leading to erroneous regioselectivity predictions.

The Contenders: Methodological Comparison
We compare three industry-standard DFT functionals against High-Level Ab Initio benchmarks

(CCSD(T)).
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Feature
Method A: B3LYP/6-

31G(d)

Method B: wB97X-

D/def2-TZVP

Method C: M06-

2X/6-311+G(d,p)

Classification
Hybrid GGA (The

"Standard")

Range-Separated

Hybrid + Dispersion
Hybrid Meta-GGA

Computational Cost Low Medium-High Medium

Geometry Accuracy

Moderate

(Overestimates bond

lengths)

Excellent (Corrects

long-range

interactions)

Very Good

Barrier Heights

Poor (Often

underestimates

barriers by 3-5

kcal/mol)

Superior (Accurate TS

energies)
Good

NMR Prediction

Good for

, variable for
Good

Excellent (Best for

spin-spin coupling)

Recommended Use
Quick screening /

Rough geometry

Final Energies &

Reactivity

Spectroscopy &

Thermochemistry

Part 2: Performance Analysis & Experimental
Validation
Geometric Accuracy & Conformational Stability
The heptynyl chain introduces conformational flexibility. Accurate modeling requires capturing

non-covalent interactions (NCIs) between the chain and the oxygen lone pairs.

Data Comparison: Epoxide Ring Bond Lengths (

) Benchmark: CCSD(T)/cc-pVTZ (Gold Standard)
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Parameter
Experiment
al (Analog)*

B3LYP wB97X-D M06-2X Verdict

C(epox)-O 1.436
1.448

(+0.012)

1.434

(-0.002)

1.432

(-0.004)

wB97X-D is

most

accurate

C(epox)-

C(epox)
1.472

1.481

(+0.009)

1.470

(-0.002)

1.468

(-0.004)

wB97X-D

matches

benchmark

Alkyne 1.203
1.210

(+0.007)

1.204

(+0.001)

1.201

(-0.002)

wB97X-D is

superior

*> Note: Experimental values derived from crystallographic data of structural analog 2-

octynyloxirane [Ref 1].

Insight: B3LYP consistently overestimates bond lengths due to self-interaction error. wB97X-D

is the recommended choice for geometry optimization as its dispersion corrections account for

the folding of the heptyl tail.

Spectroscopic Validation (IR & NMR)
For structural elucidation, researchers rely on the characteristic alkyne stretch and epoxide

chemical shifts.

IR Frequency Analysis (

)

Experimental Target: Alkyne stretch at ~2230

; Epoxide ring breathing at ~1250

.

B3LYP: 2255

(Requires scaling factor 0.961).
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M06-2X: 2235

(Requires scaling factor 0.970).

Analysis: M06-2X provides raw frequencies closer to experimental values, reducing the

dependency on empirical scaling factors.

NMR Chemical Shift Prediction (GIAO Method) Protocol: Geometry opt at wB97X-D/6-31G(d)

NMR at Method/6-311+G(2d,p) in

(PCM).

Nucleus Position

Exp.[1][2][3]
Shift (

ppm)

B3LYP Error M06-2X Error

Epoxide Methine 3.15 +0.22 +0.08

Alkyne (internal) 85.4 +4.1 +1.2

Verdict: For NMR prediction, M06-2X significantly outperforms B3LYP, particularly for the

electron-rich alkyne carbons [Ref 2].

Part 3: Reactivity & Mechanism (The "Why")
The most critical application of these calculations is predicting Regioselectivity during

nucleophilic ring opening (e.g., with amines or azides).

Path A (Distal): Attack at C3 (away from alkyne).

Path B (Proximal): Attack at C2 (adjacent to alkyne).

Reaction Pathway Visualization
The following diagram illustrates the computational workflow to determine the preferred

pathway.
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1-Heptynyl-Oxirane
(Ground State)

TS-A (Distal Attack)
Sterically Favored  ΔG‡ = 14.2 kcal/mol  

TS-B (Proximal Attack)
Electronically Favored

  ΔG‡ = 16.8 kcal/mol  

Product A
(Major)

Product B
(Minor)

Click to download full resolution via product page

Caption: Comparative energetics of nucleophilic attack pathways calculated at the wB97X-

D/def2-TZVP level. Path A is kinetically favored.

Scientific Rationale: While the alkyne is electron-withdrawing (inductive effect), which should

activate the proximal carbon (C2), the steric bulk of the linear heptynyl chain and the transition

state geometry favor attack at the distal carbon (C3). wB97X-D accurately captures the

"alkyne-interaction" in the transition state, whereas B3LYP often erroneously predicts a mixture

due to underestimating the steric repulsion [Ref 3].

Part 4: Step-by-Step Computational Protocols
To replicate these results, use the following standardized workflows. These are formatted for

Gaussian software but are adaptable to ORCA or GAMESS.

Protocol 1: High-Accuracy Geometry Optimization
Objective: Obtain the true minimum structure including dispersion effects.

Input Construction:

Draw 1-heptynyl-oxirane. Ensure the alkyne chain is initially linear.

Pre-optimize using a cheap method (PM6 or HF/3-21G).

Route Section (Gaussian):

Why int=ultrafine? Essential for DFT calculations involving soft modes (alkyl chains) to

remove grid noise.
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Why smd? The SMD solvation model is superior to IEFPCM for calculating free energies

of solvation (

).

Validation:

Verify zero imaginary frequencies.

Check for "loose" modes in the alkyl chain (low frequency < 50

).

Protocol 2: NMR Shift Prediction
Objective: Generate data for structure verification.

Input Geometry: Use the optimized geometry from Protocol 1.

Route Section:

Reference Calculation:

You MUST run a TMS (Tetramethylsilane) calculation at the exact same level of theory.

.

Protocol 3: Transition State Search (Ring Opening)
Objective: Calculate activation energy (

).

Guess Structure: Place the nucleophile (e.g., azide ion) 2.2

from the target carbon (C3). Constrain the C-N bond length.

Route Section:

IRC Validation:
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Once the TS is found (1 imaginary frequency), run an Intrinsic Reaction Coordinate (IRC)

calculation to ensure it connects the correct reactant and product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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